molecular formula C10H9ClFN3O B2444935 4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine CAS No. 1006435-98-8

4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine

Cat. No. B2444935
M. Wt: 241.65
InChI Key: ULHCANIKGDFDFW-UHFFFAOYSA-N
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Description

“4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C10H9ClFN3O and a molecular weight of 241.65 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClFN3O/c11-9-3-7(12)1-2-10(9)16-6-15-5-8(13)4-14-15/h1-5H,6,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazole derivatives, including those structurally related to "4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine," involves methods such as reductive amination and reactions with aminopyrazoles. These synthetic approaches are crucial for creating compounds with potential biological activities. For example, the direct reductive amination of pyrazole derivatives using NaBH₄/I₂ as a reducing agent is a notable method for synthesizing secondary amines that are significant in pharmaceuticals and fine chemicals (Bawa, Ahmad, & Kumar, 2009). Additionally, the chemoselectivity in the amination of quinazolines with aminopyrazoles reveals the importance of specific functional groups in directing the synthesis of desired compounds (Shen et al., 2010).

Potential Biological Activities

Some derivatives of "4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine" have been studied for their antimicrobial properties. For instance, the synthesis of azetidinones and thiazolidinones derivatives has been explored, with some compounds showing promising antibacterial and antifungal activities (Mistry, Desai, & Desai, 2016). This suggests potential applications in developing new antimicrobial agents.

Structural Characterization and Analysis

The structural elucidation of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and spectroscopic methods are commonly used for this purpose. For example, the study of substituted pyrazolines has contributed to the understanding of their molecular structures and intermolecular interactions, which are essential for their chemical and biological functions (Chopra, Mohan, Vishalakshi, & Row, 2007).

properties

IUPAC Name

4-chloro-1-[(2-fluorophenoxy)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c11-7-5-15(14-10(7)13)6-16-9-4-2-1-3-8(9)12/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHCANIKGDFDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C(=N2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-amine

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